Cholest-5-en-3-yl chloroacetate
Description
Context of Cholesterol Esters in Organic and Supramolecular Chemistry
Cholesterol esters are a class of lipids formed through the esterification of a fatty acid with the hydroxyl group of cholesterol. creative-proteomics.comwikipedia.org This transformation results in a molecule that is significantly more nonpolar and hydrophobic than free cholesterol. creative-proteomics.com In biological systems, cholesterol esters are a storage and transport form of cholesterol and are found within lipid droplets in cells. wikipedia.orgnih.gov
In the fields of organic and supramolecular chemistry, the rigid, planar steroid skeleton of cholesterol and its derivatives makes them valuable building blocks for creating materials with unique properties. mdpi.com A pivotal moment in this area of research occurred in 1888 when Austrian botanist Friedrich Reinitzer observed that cholesteryl benzoate (B1203000) exhibited two distinct melting points, leading to the discovery of a new state of matter: liquid crystals. fsu.eduwikipedia.org These materials, also known as mesophases, possess properties intermediate between those of a crystalline solid and a liquid. niscpr.res.in
Cholesteryl esters are particularly prominent in the study of thermotropic liquid crystals, which change properties with temperature. niscpr.res.in The specific structure of the ester group significantly influences the temperature range and characteristics of the liquid crystal phase. chymist.comwisc.edu This has led to their use in applications like thermometers and early liquid crystal displays (LCDs). fsu.edu The ability of these molecules to self-assemble into ordered, yet fluid, structures is a key area of investigation in supramolecular chemistry, where researchers design complex molecular systems from individual components. wikipedia.org The chiral nature of the cholesterol backbone often induces the formation of cholesteric (or chiral nematic) liquid crystal phases, where molecules align in a helical structure. wikipedia.org
Significance of Cholesteryl Esters with Haloacetate Moieties in Steroid Research
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules can dramatically alter their physical, chemical, and biological properties. In steroid research, attaching haloacetate moieties to the cholesterol backbone is a strategy used to fine-tune the characteristics of the resulting ester. A haloacetate is a derivative of acetic acid where one or more hydrogen atoms on the methyl group have been replaced by a halogen.
The primary focus of incorporating haloacetates like chloroacetate (B1199739), dichloroacetate, and trifluoroacetate (B77799) into the cholesteryl structure is often related to modifying their liquid crystal properties. sigmaaldrich.comsigmaaldrich.com The size, electronegativity, and number of halogen atoms can influence intermolecular interactions, which in turn affects the stability and transition temperatures of the liquid crystalline phases.
Overview of Scholarly Investigation Areas for Cholest-5-en-3-yl Chloroacetate
Scholarly investigation into this compound and its haloacetate relatives is primarily situated within materials science and physical organic chemistry. The main area of research interest is their behavior as liquid crystals. chymist.com Researchers synthesize these compounds to study the structure-property relationships that govern the formation and characteristics of cholesteric phases.
Key research questions include:
How does the substitution of hydrogen with chlorine in the acetate (B1210297) group affect the melting point and the temperatures of transition between crystalline, cholesteric, and isotropic liquid states?
What is the influence of the chloroacetate group on the pitch of the helical structure in the cholesteric phase, which determines its optical properties?
How do these molecules pack in the solid state and self-organize in the mesophase?
These investigations often employ techniques such as Differential Scanning Calorimetry (DSC) to determine transition temperatures and Polarized Optical Microscopy (POM) to identify and characterize the liquid crystal textures. niscpr.res.in While this compound itself may be one of many compounds in a larger study, its investigation contributes to the fundamental understanding of how molecular structure dictates macroscopic material properties in the fascinating field of liquid crystals.
Interactive Data Table: Properties of Selected Cholesteryl Haloacetate Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Cholesteryl chloride | C₂₇H₄₅Cl | 405.1 |
| (3beta)-Cholest-5-en-3-yl acetate | C₂₉H₄₈O₂ | 428.69 biosynth.com |
| Cholest-5-en-3-beta-yl dichloroacetate | C₂₉H₄₆Cl₂O₂ | 497.595 sigmaaldrich.com |
| Cholest-5-en-3-beta-yl trifluoroacetate | C₂₉H₄₅F₃O₂ | 482.676 sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47ClO2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(32-27(31)18-30)13-15-28(21,4)26(23)14-16-29(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXXPLDKUZSGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956134 | |
| Record name | Cholest-5-en-3-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-50-4 | |
| Record name | NSC102806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholest-5-en-3-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-ene-3-β-yl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cholest 5 En 3 Yl Chloroacetate and Analogues
Classical Esterification Routes for Cholesteryl Chloroacetate (B1199739)
Traditional methods for synthesizing cholesteryl esters often involve the direct reaction of cholesterol with an acylating agent. These methods are well-established and widely used due to their simplicity and effectiveness.
Direct Acylation of Cholest-5-en-3β-ol with Chloroacetyl Chloride
The most direct method for the synthesis of cholest-5-en-3-yl chloroacetate involves the reaction of cholest-5-en-3β-ol (cholesterol) with chloroacetyl chloride. prepchem.com This reaction is a type of acylation where the hydroxyl group of cholesterol attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the ester and hydrochloric acid as a byproduct. To drive the reaction to completion and neutralize the acid formed, a base is often added. A typical procedure involves refluxing a solution of cholesterol and chloroacetyl chloride in a solvent like benzene (B151609) for an extended period. prepchem.com For instance, reacting cholesterol with chloroacetyl chloride in benzene at 80°C for 24 hours can yield this compound. prepchem.com After the reaction, a workup and recrystallization from a suitable solvent, such as absolute ethanol, are performed to purify the product. prepchem.com
Catalytic Approaches in Cholesteryl Ester Synthesis
Various catalysts can be employed to facilitate the esterification of cholesterol, improving reaction rates and yields, especially for less reactive acylating agents or when milder conditions are required.
Triethylamine (B128534): Triethylamine is a common organic base used in esterification reactions to neutralize the acidic byproduct, such as HCl, which is formed when using acyl chlorides. nih.govgoogle.com Its role is to act as a proton scavenger, shifting the equilibrium towards the product side. In the context of cholesteryl ester synthesis, triethylamine can be used in conjunction with acylating agents to promote the reaction. nih.gov
DCC/DMAP: The combination of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective system for esterification, known as the Steglich esterification. organic-chemistry.orgorganic-chemistry.org This method is particularly useful for the synthesis of esters from sterically hindered alcohols like cholesterol. organic-chemistry.orgorganic-chemistry.org In this process, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a highly reactive acyl-pyridinium species, which is then readily attacked by the alcohol (cholesterol) to form the desired ester. organic-chemistry.org This method has been successfully used in the synthesis of various cholesterol derivatives. niscpr.res.in For example, cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] was synthesized by the esterification of cholesterol and p-nitrobenzoic acid using DCC and DMAP. niscpr.res.in
Zinc Triflate: Zinc triflate (Zn(OTf)₂) is a Lewis acid catalyst that has been shown to be effective in promoting various organic transformations, including esterifications. wikipedia.orgstrem.comsigmaaldrich.com Lewis acids activate the acylating agent, making it more susceptible to nucleophilic attack by the alcohol. While specific examples of using zinc triflate for the synthesis of this compound are not prevalent in the provided search results, divalent zinc catalysts, in general, are known to facilitate and accelerate esterification reactions. google.com
| Catalyst/Reagent | Role in Esterification | Typical Reaction Conditions |
| Triethylamine | Acid scavenger | Often used with acyl chlorides at room or elevated temperatures. nih.gov |
| DCC/DMAP | Carboxylic acid activation and catalysis | Anhydrous CH₂Cl₂, room temperature. organic-chemistry.org |
| Zinc Triflate | Lewis acid catalysis | Varies depending on substrates. wikipedia.org |
Advanced Synthetic Strategies for Cholesterol Esters
Beyond classical methods, more advanced synthetic strategies have been developed to provide greater versatility and efficiency in the synthesis of cholesterol esters.
Cross-Coupling Chemistry for Ester Formation
A novel approach for the synthesis of cholesteryl esters involves palladium-catalyzed cross-coupling reactions. scirp.orgnih.govnih.gov This method allows for the formation of esters from cholesterol and aroyl chlorides under microwave irradiation. scirp.orgnih.govnih.gov The reaction typically involves a mixture of cholesterol, a base such as sodium tert-butoxide, the aroyl chloride, and a palladium catalyst like PdCl₂(dtbpf) complex in a solvent such as 1,4-dioxane. scirp.orgnih.govnih.gov This technique offers the advantage of synthesizing a wide variety of cholesterol esters with different functional groups and can be more efficient than traditional methods. scirp.orgnih.gov
Chemoenzymatic Synthesis of Cholesteryl Esters
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. In the context of cholesteryl esters, enzymes such as lipases can be used to catalyze the esterification of cholesterol with various acyl donors. This approach is often considered a "green chemistry" method as it can be performed under mild conditions and with high selectivity. rsc.org For instance, an amphiphilic cholesterol-g-poly(amine-co-ester) has been synthesized via a chemoenzymatic route for gene delivery applications. rsc.org In biological systems, enzymes like lecithin:cholesterol acyltransferase (LCAT) and acyl-coenzyme A:cholesterol acyltransferase (ACAT) are responsible for the synthesis of cholesteryl esters. creative-proteomics.comnih.govsigmaaldrich.com
Preparation of Cholesteryl Chloroacetate Precursors and Synthetic Intermediates
The synthesis of this compound relies on the availability of its primary precursors: cholesterol and a chloroacetylating agent.
Cholest-5-en-3β-ol (Cholesterol): Cholesterol is a readily available natural product and serves as the primary steroidal backbone for the synthesis. scirp.orgmdpi.com
Chloroacetyl Chloride: This is a common and commercially available acyl chloride. wikipedia.org It can be prepared from chloroacetic acid by reacting it with reagents like thionyl chloride, phosphorus pentachloride, or phosgene. wikipedia.org
Synthetic Intermediates: In multi-step syntheses of more complex cholesterol analogues, various intermediates are prepared. For example, in the synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate], cholest-5-en-3-ol(3β)-3-(4-nitrobenzoate) is first synthesized as an intermediate via a DCC/DMAP catalyzed esterification. niscpr.res.in This nitro-containing intermediate is then reduced to the corresponding amine before further acylation. niscpr.res.in
| Precursor/Intermediate | Role in Synthesis |
| Cholest-5-en-3β-ol | The alcohol component providing the steroidal structure. scirp.org |
| Chloroacetyl Chloride | The acylating agent providing the chloroacetate moiety. prepchem.comwikipedia.org |
| Cholest-5-en-3-ol(3β)-3-(4-nitrobenzoate) | An intermediate in the synthesis of more complex cholesterol esters. niscpr.res.in |
Regio- and Stereoselective Synthesis of Cholesteryl Derivatives
The cholesterol molecule possesses a key reactive site at the C3 hydroxyl group, which is the primary target for esterification to form compounds such as this compound. The β-orientation of this hydroxyl group is a crucial stereochemical feature that must be retained during synthesis to ensure the desired biological or chemical properties of the final product.
A direct and common method for the synthesis of this compound involves the reaction of cholesterol with chloroacetyl chloride. In a typical procedure, a solution of chloroacetyl chloride in a suitable solvent like benzene is added to a solution of cholesterol. The reaction mixture is then heated under reflux for an extended period, followed by workup and recrystallization to yield the desired product. One documented synthesis reported a yield of 66% for this reaction. prepchem.com
The regioselectivity of this reaction is primarily dictated by the higher reactivity of the secondary hydroxyl group at the C3 position compared to other potential reaction sites on the cholesterol molecule. The stereoselectivity, resulting in the retention of the β-configuration at the C3 position, is a hallmark of this type of acylation reaction where the incoming acyl group attacks the hydroxyl from the less hindered α-face, leading to the formation of the β-ester.
Various catalytic systems have been explored to enhance the efficiency and selectivity of cholesteryl ester synthesis. Organocatalysts, such as the triphenylphosphine-sulfur trioxide adduct, have been shown to be effective for the esterification of cholesterol with fatty acids, offering a simpler and less toxic alternative to some traditional methods. nih.gov While not specifically documented for chloroacetic acid, this method highlights the potential for milder catalytic approaches.
Another powerful technique for esterification is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). slideshare.netacademie-sciences.fr This method is widely used in the synthesis of esters and amides due to its mild reaction conditions and high efficiency. In the context of cholesterol, DCC activates the carboxylic acid (in this case, chloroacetic acid), making it more susceptible to nucleophilic attack by the C3-hydroxyl group of cholesterol. DMAP acts as an acylation catalyst, further accelerating the reaction. While this method is generally stereoretentive, the specific conditions can sometimes influence the final stereochemical outcome.
Cross-coupling reactions have also emerged as a novel approach for the synthesis of cholesteryl esters. For instance, a palladium-catalyzed cross-coupling of cholesterol with aroyl chlorides has been developed, demonstrating the versatility of modern synthetic methods in accessing a wide range of cholesterol derivatives. scirp.org
The table below summarizes various synthetic approaches for cholesteryl esters, providing a comparative overview of the reagents and general conditions employed.
| Product | Reactants | Catalyst/Reagent | Solvent | General Conditions | Yield | Reference |
| This compound | Cholesterol, Chloroacetyl chloride | - | Benzene | Reflux, 24 hours | 66% | prepchem.com |
| Cholesteryl esters of long-chain fatty acids | Cholesterol, Fatty acid | Triphenylphosphine-sulfur trioxide adduct | Toluene | 110 °C | Good to excellent | nih.gov |
| Cholesteryl esters | Cholesterol, Carboxylic acid | Dicyclohexylcarbodiimide (DCC) | Organic solvent | - | - | slideshare.net |
| Cholesteryl esters | Cholesterol, Aroyl chloride | PdCl2(dtbpf) complex, Sodium tert-butoxide | 1,4-Dioxane | Microwave, 100 °C, 2 hours | Good to high | scirp.org |
Chemical Reactivity and Transformation Pathways of Cholest 5 En 3 Yl Chloroacetate
Hydrolytic Cleavage of the Ester Linkage (Saponification)
The ester linkage in Cholest-5-en-3-yl chloroacetate (B1199739) is susceptible to hydrolytic cleavage under both acidic and basic conditions, a process commonly referred to as saponification when carried out with a base. This reaction results in the formation of cholesterol and a salt of chloroacetic acid.
The generally accepted mechanism for base-catalyzed hydrolysis of esters, which applies to Cholest-5-en-3-yl chloroacetate, involves the nucleophilic acyl substitution. researchgate.netyoutube.com The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the cholesterol alkoxide as the leaving group, which then abstracts a proton from the newly formed chloroacetic acid to yield cholesterol and the chloroacetate anion.
Table 1: Products of Hydrolytic Cleavage of this compound
| Reactant | Reagents and Conditions | Major Products |
|---|---|---|
| This compound | NaOH (aq), Heat | Cholesterol, Sodium Chloroacetate |
Nucleophilic Substitution Reactions at the Chloroacetate Moiety
The chloroacetate portion of this compound provides a reactive site for nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of different functional groups at the acetate (B1210297) position, making it a versatile intermediate for the synthesis of other cholesterol derivatives.
A classic example of such a transformation is the Finkelstein reaction, which involves the exchange of a halogen for another. wikipedia.org Treating this compound with sodium iodide in a suitable solvent like acetone (B3395972) would lead to the formation of Cholest-5-en-3-yl iodoacetate. The reaction is driven to completion by the precipitation of sodium chloride in acetone.
Other nucleophiles, such as azide (B81097) ions (from sodium azide), can also be employed to introduce new functionalities. The reaction with sodium azide would yield Cholest-5-en-3-yl azidoacetate. These substitution reactions typically proceed via an Sₙ2 mechanism, involving a bimolecular nucleophilic attack at the carbon atom bearing the chlorine. nih.gov
Table 2: Examples of Nucleophilic Substitution at the Chloroacetate Moiety
| Reactant | Nucleophile/Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium Iodide (NaI) | Cholest-5-en-3-yl iodoacetate | Finkelstein Reaction |
Reduction of the Ester Functional Group
The ester functional group in this compound can be reduced to yield two primary alcohol products. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. byjus.commasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of the cholesterol alkoxide and a second hydride addition to the resulting aldehyde intermediate.
The final products after an acidic workup are cholesterol and 2-chloroethanol. It is important to note that the double bond in the cholesterol backbone is generally not reduced by LiAlH₄ under standard conditions. byjus.com Catalytic hydrogenation can also be employed to reduce esters, though conditions are often more forcing (high pressure and temperature) and may also lead to the reduction of the C=C double bond in the steroid nucleus.
Table 3: Reduction of this compound
| Reactant | Reducing Agent | Primary Products |
|---|
Oxidative Transformations of the Steroid Nucleus
The steroidal nucleus of this compound, specifically the C5-C6 double bond, is susceptible to various oxidative reactions. These transformations can lead to the formation of epoxides, diols, or enones, which are important intermediates in the synthesis of various bioactive steroids.
Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide across the double bond. khanacademy.org The stereochemistry of the epoxidation is influenced by the steric environment of the double bond, often leading to the formation of the α-epoxide as the major product.
Allylic Oxidation: The allylic positions of the steroid nucleus (C4 and C7) can be oxidized to introduce a ketone functionality. Reagents like chromium trioxide can be used for this purpose. For instance, oxidation can lead to the formation of 7-oxo-cholest-5-en-3-yl chloroacetate.
The presence of the chloroacetate group can influence the reactivity and product distribution in these oxidative reactions compared to other cholesteryl esters.
Table 4: Oxidative Reactions of the Steroid Nucleus
| Reactant | Oxidizing Agent | Major Product |
|---|---|---|
| This compound | m-CPBA | 5α,6α-Epoxycholestan-3β-yl chloroacetate |
Investigation of Intramolecular Rearrangements and Cyclization Processes
The structure of this compound allows for the possibility of intramolecular rearrangements, particularly under conditions that favor the formation of carbocationic intermediates. The proximity of the chloroacetate group and the double bond can lead to neighboring group participation (NGP). inflibnet.ac.inwikipedia.orgnih.govlibretexts.org
For instance, during solvolysis reactions where the chloroacetate group acts as a leaving group, the π-electrons of the C5-C6 double bond can participate in the displacement of the leaving group, leading to the formation of a non-classical carbocation intermediate, the i-steroid cation. This can result in rearranged products with retention of stereochemistry at C3. nih.gov
While specific studies detailing the intramolecular rearrangements of this compound are not extensively documented, the principles of such rearrangements in related cholesteryl systems are well-established and provide a framework for predicting its behavior. nih.gov The nature of the haloacetate can influence the propensity for such rearrangements.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Cholesterol |
| Chloroacetic acid |
| Sodium Chloroacetate |
| Cholest-5-en-3-yl iodoacetate |
| Sodium Iodide |
| Sodium Chloride |
| Cholest-5-en-3-yl azidoacetate |
| Sodium Azide |
| Lithium aluminum hydride |
| 2-Chloroethanol |
| meta-Chloroperoxybenzoic acid |
| 5α,6α-Epoxycholestan-3β-yl chloroacetate |
| Chromium trioxide |
Theoretical and Computational Investigations of Cholest 5 En 3 Yl Chloroacetate and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the optimized geometry, electronic properties, and reactivity of molecules.
The electronic structure of a molecule is fundamental to understanding its stability and reactivity. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. researchgate.net
For Cholest-5-en-3-yl chloroacetate (B1199739), the HOMO is expected to be localized primarily on the cholesterol ring system, particularly around the C5-C6 double bond, which is an electron-rich region. The LUMO is anticipated to be centered on the chloroacetate moiety, specifically the carbonyl group (C=O) and the C-Cl bond, which are electron-withdrawing.
Interactive Table 1: Hypothetical Frontier Orbital Properties of Cholest-5-en-3-yl Chloroacetate
| Parameter | Hypothetical Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a better electron donor. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO. A smaller gap suggests higher reactivity. |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. For this compound, these would be concentrated around the oxygen atoms of the ester group and the chlorine atom.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and have electrophilic character. The hydrogen atoms and the carbonyl carbon of the ester group would likely show positive potential.
Green regions denote neutral or near-zero potential, typically found over the nonpolar hydrocarbon skeleton of the cholesterol moiety.
An MEP analysis of this compound would highlight the ester linkage as the primary site for chemical interactions, guiding the understanding of its binding and reaction mechanisms.
From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.net These descriptors provide a more quantitative measure of reactivity than MEP maps alone. nih.gov
The key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The ability of an atom to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η): The resistance to change in electron distribution. (η = (I - A) / 2)
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. (S = 1 / η)
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η, where μ is the chemical potential, μ = -χ)
Interactive Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.5 | Moderate energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.2 | Moderate energy released upon accepting an electron. |
| Electronegativity (χ) | (I + A) / 2 | 3.85 | Indicates the molecule's overall ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Suggests moderate stability and resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | μ² / 2η | 2.79 | Quantifies the molecule's capacity to act as an electrophile. |
Note: These values are illustrative, derived from the hypothetical HOMO/LUMO energies, and require specific DFT calculations for validation.
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For large and flexible molecules like this compound, MD simulations provide crucial insights into their conformational landscape and dynamic behavior in different environments, such as in solution or within a lipid bilayer. researchgate.net
Studies on analogous cholesteryl esters, like cholesteryl oleate, have shown that these molecules are not rigid. nih.gov In a non-polar environment, such as the core of a lipoprotein particle, they tend to adopt an extended conformation. nih.gov However, when at the interface with a polar medium like water, cholesteryl esters can adopt a more compact, "horseshoe-like" conformation. researchgate.net In this arrangement, the ester linkage interacts with water molecules, while the hydrophobic cholesterol ring and the acyl chain fold back upon themselves. researchgate.net
An MD simulation of this compound would likely reveal similar dynamic behavior, allowing researchers to:
Identify the most stable and frequently occurring conformations.
Analyze the flexibility of the chloroacetate tail relative to the rigid steroid core.
Simulate its interaction and orientation within a cell membrane or at a lipid-water interface.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Atoms in Molecules Theory)
To understand how molecules of this compound interact with each other in a condensed phase (like a crystal or an aggregate), advanced computational techniques are employed.
Atoms in Molecules (AIM) Theory , developed by Richard Bader, provides a way to define atoms and the chemical bonds between them based on the topology of the electron density. creative-proteomics.com AIM can identify and characterize intermolecular interactions, such as hydrogen bonds and van der Waals forces, by locating bond critical points (BCPs) in the electron density between two interacting atoms. The properties at these BCPs (like electron density and its Laplacian) provide quantitative information about the strength and nature of the interaction. creative-proteomics.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical structure) to an activity value. acs.org
While no specific QSAR models for this compound have been reported, one could be developed for a series of cholesteryl ester analogues. The process would involve:
Data Set Compilation: Synthesizing and testing a series of related cholesteryl esters for a specific biological activity (e.g., enzyme inhibition).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic (often derived from DFT calculations).
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model that correlates a subset of descriptors with the observed activity.
Validation: Rigorously validating the model's statistical significance and predictive power using internal and external validation techniques. acs.org
A successful QSAR model for cholesteryl ester analogues could provide valuable design principles for developing new compounds with enhanced potency and desired properties. For instance, studies on cholesterol-based hydrazone derivatives have used QSAR to identify key descriptors influencing their insecticidal activity.
Advanced Research Applications and Derivatization Strategies for Cholest 5 En 3 Yl Chloroacetate Scaffolds
Design and Synthesis of Cholesteryl-Based Liquid Crystalline Materials
Cholesterol derivatives are foundational to the field of liquid crystals, with cholesteryl benzoate (B1203000) being the first substance in which this intermediate state of matter was identified. highland.cc.il.us These compounds frequently exhibit a chiral nematic (N*) phase, also known as the cholesteric phase, which arises from the inherent chirality of the cholesterol molecule that induces a helical twist in the molecular arrangement. lums.edu.pkwikipedia.org The synthesis of such materials often involves the esterification of cholesterol's 3β-hydroxyl group, a strategy that allows for fine-tuning of mesomorphic properties.
The structure of the ester group attached to the cholesterol core is a critical determinant of the resulting material's liquid crystalline behavior, including the type of mesophase formed and the transition temperatures. nih.govnih.gov Factors such as the length and flexibility of the alkyl chain, the presence of aromatic rings, and the polarity of the ester group dictate the nature of intermolecular interactions and, consequently, the molecular packing.
While extensive data on Cholest-5-en-3-yl chloroacetate (B1199739) itself is not widely published, its properties can be inferred by comparing it with other cholesteryl esters. The chloroacetate group is small and contains a polar carbon-chlorine bond, which would influence the dipole-dipole interactions between molecules. This contrasts with esters bearing long alkyl chains, which favor van der Waals interactions and can lead to more ordered smectic phases. The specific nature of the ester significantly impacts the temperatures at which transitions between crystalline solid (K), liquid crystal (LC), and isotropic liquid (I) phases occur.
Table 1: Phase Transition Temperatures of Various Cholesteryl Esters
This table provides a comparative look at the transition temperatures for several common cholesteryl esters, illustrating the effect of the ester group on mesomorphic behavior.
| Compound Name | Ester Moiety | K-LC Transition (°C) | LC-I Transition (°C) | Mesophase Type(s) |
| Cholesteryl Acetate (B1210297) | -OCOCH₃ | ~112 | - | - |
| Cholesteryl Benzoate | -OCOC₆H₅ | 145 | 179 | Cholesteric |
| Cholesteryl Nonanoate | -OCO(CH₂)₇CH₃ | ~80 | ~92-93 | Smectic A, Cholesteric |
| Cholesteryl Chloride | -Cl | - | - | Cholesteric |
| Cholesteryl Oleyl Carbonate | -OCOO(CH₂)₈CH=CH(CH₂)₇CH₃ | - | - | Cholesteric |
Data compiled from various sources. highland.cc.il.uschymist.comyoutube.comwisc.edu Note: Transition temperatures can vary slightly based on purity and measurement conditions. Cholesteryl acetate does not typically exhibit a liquid crystal phase.
The thermodynamic stability of the liquid crystalline phases of cholesteryl esters is investigated using techniques like Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). nih.govnih.gov DSC measurements reveal the temperatures and enthalpy changes associated with phase transitions, providing insight into the stability of each phase. The stability is a direct consequence of the intermolecular forces, which are governed by the ester's structure. nih.gov For instance, mixtures of cholesteryl esters are often used to create materials with specific temperature responses, where the composition influences the stability and pitch of the cholesteric helix. lums.edu.pknih.gov The introduction of a polar chloroacetate group is expected to alter the delicate balance of interactions that stabilize the helical superstructure of the cholesteric phase, thereby affecting its thermal range and stability.
Development of Cholesterol Conjugates for Supramolecular Assemblies
The inherent amphiphilicity of cholesterol, with its polar hydroxyl head group and large, nonpolar steroid body, makes it a fundamental building block in bionanotechnology and supramolecular chemistry. researchgate.netdtu.dk This property is exploited to create complex self-assembling systems, such as liposomes, micelles, and other nanoparticles for applications like drug delivery. nih.govnih.gov
A primary strategy for functionalizing nanoparticles or polymers involves the covalent attachment of cholesterol moieties, which then act as hydrophobic anchors. nih.govmdpi.com These anchors can insert into the hydrophobic core of lipid bilayers or drive the self-assembly of amphiphilic block copolymers into micelles. researchgate.netnih.gov
Cholest-5-en-3-yl chloroacetate is a particularly effective reagent for this purpose due to its chemical reactivity. The chloroacetate group functions as an electrophilic handle for alkylation. In a typical nucleophilic substitution reaction, an electron-rich group (a nucleophile), such as an amine or thiol on a polymer or peptide, attacks the carbon atom bearing the chlorine. masterorganicchemistry.comyoutube.com This displaces the chloride ion, which is a good leaving group, to form a stable carbon-nucleophile bond. nih.govlibretexts.org This reaction provides a direct and efficient method for conjugating the bulky cholesteryl scaffold to other molecules. For example, pyrrole- and furan-based bisamides have been functionalized with cholesteryl units via reaction with this compound to create new supramolecular gelators. nih.gov
Synthesis of Cholesteryl Derivatives with Tunable Gelation Properties
Low molecular weight organogelators are molecules that can self-assemble in organic solvents to form three-dimensional fibrous networks, immobilizing the solvent and creating a gel. Cholesterol and its derivatives are a prominent class of such gelators. nih.govnih.gov The ability to form gels is highly dependent on the molecular structure, which facilitates self-assembly through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov
The synthetic tunability of cholesterol-based gelators is one of their most significant advantages. nih.gov this compound serves as an excellent starting material for creating novel gelators with tailored properties. Its utility lies in the reactivity of the chloroacetate group, which allows for the introduction of functionalities capable of promoting specific intermolecular interactions. A notable example is the synthesis of cholesteryl-bisamides from a pyridine-based precursor. nih.gov In this work, the nitrogen atoms on the pyridine (B92270) rings of the bisamide act as nucleophiles, reacting with this compound to form a new, complex cholesterol conjugate. This synthesized derivative was shown to possess potent gelation capabilities, forming stable, chiral gels in a variety of organic solvents. nih.gov This strategy highlights how the chloroacetate scaffold can be used to combine the inherent chirality and bulk of cholesterol with other molecular motifs to design functional gelators.
Utilization as a Versatile Steroidal Building Block in Complex Organic Synthesis
Cholesterol is an abundant, low-cost, and stereochemically rich natural product, making it an attractive starting point for complex organic synthesis. researchgate.netnih.gov Derivatization of its 3β-hydroxyl group provides a range of reactive intermediates. Among these, this compound is a particularly versatile building block due to the unique reactivity of the chloroacetyl group.
This reagent enables the introduction of the cholesteryl group via an alkylation reaction rather than an acylation reaction. This is distinct from more common intermediates like cholesteryl chloroformate, which react via nucleophilic acyl substitution where a nucleophile attacks the carbonyl carbon. nih.govlibretexts.org In contrast, with this compound, the nucleophile attacks the α-carbon, displacing the chloride leaving group. nih.govmasterorganicchemistry.com This offers a different and complementary synthetic pathway for chemists. This reactivity allows for the strategic and robust covalent attachment of the rigid, hydrophobic, and chiral steroid framework onto a diverse range of molecular platforms, including polymers, peptides, dyes, and other functional molecules, thereby facilitating the creation of highly specialized and complex materials. nih.govmdpi.com
Table 2: Compound Names Mentioned in the Article
| Systematic Name | Common/Trivial Name |
| This compound | Cholesteryl chloroacetate |
| Cholest-5-en-3-yl acetate | Cholesteryl acetate |
| Cholest-5-en-3-yl benzoate | Cholesteryl benzoate |
| Cholest-5-en-3-yl nonanoate | Cholesteryl nonanoate; Cholesteryl pelargonate |
| 5-Cholesten-3β-ol | Cholesterol |
| Cholest-5-en-3β-yl chloride | Cholesteryl chloride |
| Cholesteryl oleyl carbonate | Cholesteryl oleyl carbonate |
| Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | Cholesteryl chloroformate |
| Chloroacetic acid | Chloroacetic acid |
| Acetic acid | Acetic acid |
| Pyridine | Pyridine |
| Pyrrole | Pyrrole |
| Furan | Furan |
Exploration of Cholesteryl Esters in Investigating Sterol-Membrane Interactions
The interaction of sterols with cellular membranes is a cornerstone of cell biology, influencing membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts. creative-proteomics.compnas.org Cholesteryl esters, such as this compound, represent a class of cholesterol derivatives where the 3β-hydroxyl group is esterified. This modification to a more nonpolar form alters their interaction with the phospholipid bilayer. nih.gov While free cholesterol is a crucial structural component of the cell membrane, its esters are typically found in lipid droplets, serving as a storage form of cholesterol. nih.govlipotype.com
Research into the biophysical consequences of incorporating cholesteryl esters into membranes provides insights into the maintenance of membrane structure and function. The presence of cholesterol within a lipid bilayer is known to increase the packing density of phospholipids (B1166683), thereby reducing the membrane's permeability to small molecules and ions. pnas.org For instance, studies have demonstrated that cholesterol can protect membrane lipids from chemical damage, such as oxidation by hydroxyl radicals and acid-catalyzed hydrolysis, by decreasing the permeability of the membrane to these reactive species. pnas.org
While much of the research has focused on free cholesterol, the study of various cholesteryl esters and synthetic sterol analogues helps to elucidate the specific roles of different structural features of the cholesterol molecule in membrane interactions. By modifying the 3β-hydroxyl group, as in this compound, researchers can probe how this region of the sterol influences its packing with neighboring lipids. For example, comparisons between cholesterol and synthetic analogues like 3β-amino-5-cholestene (aminocholesterol) have revealed differences in their ability to order acyl chains and stabilize lipid domains, highlighting the importance of the 3-position substituent. nih.gov Aminocholesterol, for instance, was found to be slightly less efficient than cholesterol in ordering the acyl chains of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers. nih.gov
Furthermore, a specific pool of cholesteryl esters has been identified within the plasma membrane that may be involved in the selective uptake of cholesteryl esters from high-density lipoproteins (HDL), a process that occurs without the uptake of the entire lipoprotein particle. nih.gov This suggests a dynamic role for cholesteryl esters at the cell surface, beyond simple storage. The study of esters like this compound could provide a valuable tool for investigating the mechanisms of this selective transport process due to the unique properties conferred by the chloroacetate group.
The table below summarizes findings on the interaction of different sterols with model membranes, providing a comparative framework for understanding the potential role of this compound.
| Sterol/Ester | Model Membrane Composition | Observed Effect on Membrane | Research Finding |
| Cholesterol | DPPC or POPG monolayers | Reduced chemical degradation | Protects phospholipids from OH radicals and HCl vapor by lowering membrane permeability. pnas.org |
| Cholesterol | POPC/PSM or POPC/DPPC bilayers | Increased thermostability of ordered domains | Stabilizes sphingomyelin-rich domains, suggesting favorable interactions. nih.gov |
| 3β-Amino-5-cholestene (Aminocholesterol) | DPPC bilayers | Less efficient acyl chain ordering | Orders acyl chains but not as effectively as cholesterol. nih.gov |
| 3β-Amino-5-cholestene (Aminocholesterol) | POPC/PSM bilayers | Failed to increase thermostability of ordered domains | Suggests less favorable interaction with sphingomyelin (B164518) compared to cholesterol. nih.gov |
| Cholesteryl Esters | Adrenocortical cell plasma membranes | Mediates selective uptake | A reversible pool of cholesteryl esters in the plasma membrane is linked to the selective uptake from HDL. nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Synthetic Pathways towards Novel Cholesterol Metabolite Analogues for Mechanistic Studies
The synthesis of cholesterol derivatives, including this compound, is crucial for creating molecular probes to investigate the biological roles and metabolism of cholesterol. These synthetic analogues allow for detailed mechanistic studies that would be difficult to perform with the endogenous molecule alone. The chloroacetate group, in particular, can serve as a reactive handle for further derivatization or as a label for tracking the molecule in biological systems.
One of the fundamental reactions for creating these analogues is the esterification of the 3β-hydroxyl group of cholesterol. Various methods have been developed to achieve this transformation with different carboxylic acids. A common laboratory approach involves the reaction of cholesterol with an acid chloride (like chloroacetyl chloride) or an acid anhydride (B1165640) in the presence of a base to yield the corresponding cholesteryl ester.
In vivo studies have also shed light on the formation of such compounds. For example, research has demonstrated the covalent interaction of chloroacetic acid with cholesterol in rat liver lipids, leading to the formation of cholesteryl chloroacetate. nih.gov This finding suggests that organisms may have the capacity to form such halogenated esters when exposed to certain xenobiotics.
More recent synthetic methodologies have focused on developing simpler, more efficient, and less toxic catalytic systems. One such approach utilizes a triphenylphosphine-sulfur trioxide adduct (Ph3P·SO3) as an organocatalyst for the esterification of cholesterol with long-chain fatty acids. nih.gov This method proceeds under relatively mild conditions and affords the desired cholesteryl esters in good to excellent yields. nih.gov While this specific catalyst was reported for long-chain fatty acids, the principle could potentially be adapted for the synthesis of this compound.
The synthesis of these analogues is not limited to simple esters. The cholesterol scaffold can be modified in numerous ways to probe different aspects of its function. The creation of a library of cholesteryl esters with varying ester groups (e.g., acetate, dichloroacetate, trifluoroacetate) allows for a systematic investigation of how the properties of the ester chain influence the behavior of the molecule within a biological system. sigmaaldrich.comsigmaaldrich.comnih.gov These derivatives are instrumental in studying the enzymes involved in cholesterol metabolism, such as acyl-CoA: cholesterol acyltransferase (ACAT), which catalyzes the intracellular esterification of cholesterol. creative-proteomics.comyoutube.com
The table below outlines different synthetic approaches and observations related to the formation of cholesteryl esters.
| Product | Reactants | Method/Catalyst | Key Findings |
| Cholesteryl Chloroacetate | Cholesterol and Chloroacetic acid | In vivo (rat liver) | Demonstrates the potential for biological formation of halogenated cholesteryl esters. nih.gov |
| Cholesteryl Acetate | Cholesterol and Acetic acid | In vivo (rat liver) | Formed under similar conditions as cholesteryl chloroacetate. nih.gov |
| Homologous Cholesteryl Esters | Cholesterol and long-chain fatty acids | Triphenylphosphine-sulfur trioxide adduct (Ph3P·SO3) in toluene | An efficient, practical, and less toxic organocatalytic method for synthesis. nih.gov |
| Cholesteryl Esters | Cholesterol and Fatty Acyl-CoA | Acyl-CoA:cholesterol acyltransferase (ACAT) | The primary enzymatic route for cholesterol ester synthesis within the endoplasmic reticulum of cells. creative-proteomics.com |
| Cholesteryl Esters | Cholesterol and Lecithin | Lecithin-cholesterol-acyltransferase (LCAT) | Key enzyme for cholesterol esterification in plasma, primarily associated with HDL. nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Future Research Directions for Cholest 5 En 3 Yl Chloroacetate
Innovations in Sustainable and Green Synthetic Methodologies
The synthesis of cholesteryl esters, including Cholest-5-en-3-yl chloroacetate (B1199739), has traditionally relied on methods that may not align with modern principles of green chemistry. Future research will likely focus on developing more environmentally benign and efficient synthetic routes.
Recent advancements in the synthesis of other cholesteryl esters can provide a roadmap for the sustainable production of Cholest-5-en-3-yl chloroacetate. For instance, a study has highlighted a simple and efficient organocatalytic method for the esterification of cholesterol using a triphenylphosphine-sulfur trioxide adduct in toluene. nih.gov This method offers advantages such as being simpler, more practical, and less toxic than many existing procedures, while also providing high yields. nih.gov Another novel approach involves the cross-coupling of cholesterol with aroyl chlorides using a palladium catalyst and microwave irradiation, which has shown good to high yields in the formation of cholesterol esters. scirp.org
The exploration of enzymatic catalysis is another promising avenue. Enzymes like lecithin:cholesterol acyltransferase (LCAT) and acyl-coenzyme A: cholesterol acyltransferase (ACAT) are responsible for cholesterol esterification in biological systems. sigmaaldrich.com While these are typically involved in the synthesis of esters with long-chain fatty acids, future research could explore the possibility of engineering these or other enzymes to accept chloroacetic acid as a substrate. This would offer a highly specific and environmentally friendly synthetic route.
Furthermore, the development of solvent-free reaction conditions or the use of greener solvents will be crucial. For example, a greener methodology for the synthesis of steroidal β-aminoalcohols involved a solvent-free aminolysis step mediated by sulfated zirconia. nih.gov Similar strategies could be adapted for the synthesis of this compound.
Table 1: Comparison of Synthetic Methodologies for Cholesteryl Esters
| Method | Catalyst/Reagent | Solvent | Advantages | Potential for this compound Synthesis |
| Organocatalysis nih.gov | Ph3P·SO3 | Toluene | Simpler, practical, less toxic, high yields | High |
| Cross-Coupling scirp.org | PdCl2(dtbpf) complex | 1,4-Dioxane | Good to high yields, potential for diverse acyl chlorides | High |
| Enzymatic Catalysis sigmaaldrich.com | LCAT/ACAT | Aqueous | High specificity, environmentally friendly | Moderate (requires enzyme engineering) |
| Solvent-Free Aminolysis nih.gov | Sulfated zirconia | Solvent-free | Green methodology | Moderate (needs adaptation for esterification) |
Advanced Computational Modeling for Rational Design of Novel Analogues
Computational modeling is a powerful tool for predicting the properties and behavior of molecules, thereby guiding the rational design of new compounds with desired functionalities. For this compound, computational studies can provide valuable insights into its liquid crystalline properties and its potential as a building block for self-assembling nanomaterials.
The design and synthesis of cholesterol-based liquid crystals is an active area of research. rsc.orgresearchgate.net The unique chiral nature of cholesterol often leads to the formation of cholesteric liquid crystal phases, which have interesting optical properties. wikipedia.orgpresschem.comdoitpoms.ac.uktandfonline.com Computational models can be used to predict how modifications to the chloroacetate group or the cholesterol backbone of this compound would affect its mesomorphic behavior. For example, density functional theory (DFT) studies have been used to understand the structure-property relationships in other cholesterol-based dimeric liquid crystals. researchgate.net
Furthermore, molecular dynamics simulations can be employed to study the self-assembly of this compound and its analogues in different environments. researchgate.netnih.govnih.gov These simulations can predict the formation of various nanostructures, such as micelles, vesicles, or gels, and provide insights into their stability and morphology. nih.gov This information is crucial for the design of novel drug delivery systems and other nanotechnological applications. uq.edu.aumonash.edu
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new this compound analogues with tailored properties for specific applications in materials science and nanomedicine.
Exploration of Undiscovered Reactive Pathways and Transformations
The chloroacetate group in this compound is a reactive handle that can be exploited for a variety of chemical transformations. While the primary reactions of this group are known, there is significant potential for discovering novel reactive pathways and creating a diverse library of cholesterol derivatives.
The ester bond in cholesteryl esters can be hydrolyzed by enzymes like cholesterol esterase. wikipedia.orgnih.gov This enzymatic cleavage can be harnessed for controlled release applications. Future research could focus on identifying or engineering enzymes that specifically recognize and cleave the chloroacetate ester, allowing for targeted drug delivery.
Beyond simple hydrolysis, the chlorine atom in the chloroacetate group provides a site for nucleophilic substitution reactions. This allows for the attachment of a wide range of functional molecules, including fluorescent dyes, targeting ligands, and polymers. For instance, cholesterol derivatives have been conjugated with polyethylene (B3416737) glycol (PEG) to improve their biocompatibility and circulation time in vivo. nih.gov Similar strategies could be applied to this compound to create novel theranostic agents.
Furthermore, the double bond in the cholesterol backbone offers another site for chemical modification. For example, photoinduced formation of 5α,8α-endoperoxides has been reported for cholesterol, leading to compounds with potential antiproliferative activity. nih.govmdpi.com The interplay between the reactivity of the chloroacetate group and the cholesterol core could lead to the discovery of unprecedented chemical transformations and the synthesis of novel bioactive molecules. nih.gov
Integration with Emerging Material Science and Nanotechnology Research Platforms
The self-assembly properties of cholesterol and its derivatives make them ideal candidates for the development of advanced materials and nanotechnological platforms. researchgate.netnih.gov this compound, with its unique combination of a bulky hydrophobic sterol and a reactive handle, is well-suited for integration into these emerging research areas.
Cholesteric liquid crystals, which can be formed by cholesterol derivatives, have applications in displays, sensors, and smart textiles due to their ability to selectively reflect light. wikipedia.orgpresschem.comtandfonline.com The chloroacetate group of this compound could be used to polymerize or crosslink the liquid crystal phase, leading to the formation of stable, ordered films with tunable optical properties. Photo-responsive liquid crystals have been developed from azobenzene-centered cholesterol-based tetramers, and similar concepts could be applied to create stimuli-responsive materials from this compound. rsc.org
In the realm of nanotechnology, cholesterol-containing polymers have been shown to self-assemble into nanoparticles, which can be used for drug and gene delivery. nih.govuq.edu.aumonash.edu The chloroacetate group can be used to attach therapeutic agents or targeting moieties to these nanoparticles after their formation. This post-functionalization approach offers a high degree of flexibility in the design of targeted drug delivery systems.
Moreover, the incorporation of this compound into lipid bilayers could be used to modify the properties of liposomes and other lipid-based drug delivery systems. The reactive chloroacetate group could be used to anchor these systems to specific surfaces or to trigger the release of their payload in response to a specific stimulus.
Table 2: Potential Applications in Material Science and Nanotechnology
| Research Platform | Potential Application of this compound | Key Feature Utilized |
| Cholesteric Liquid Crystals wikipedia.orgpresschem.comtandfonline.com | Stable, ordered films with tunable optical properties | Polymerization/crosslinking via chloroacetate group |
| Nanoparticle Drug Delivery nih.govuq.edu.aumonash.edu | Post-functionalization with targeting ligands or drugs | Reactive chloroacetate handle |
| Liposome Modification | Anchoring to surfaces, triggered release | Reactive chloroacetate handle |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Cholest-5-en-3-yl chloroacetate, and how do reaction parameters influence yield?
- Methodology : The synthesis typically involves esterification of cholesterol with chloroacetyl chloride under controlled conditions. Evidence from related chloroacetate ester syntheses (e.g., biphenyl derivatives) suggests optimizing parameters like catalyst type, temperature, and stoichiometric ratios. For example, adding chloroacetic acid as a catalyst enhancer can reduce reaction time and improve yields by 20–30% .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or NMR to avoid side reactions such as oxidation of the cholesterol backbone. Purification via column chromatography using gradient elution (hexane:ethyl acetate) is recommended .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign the chloroacetate moiety via H NMR (δ ~4.6 ppm for the ester-linked methylene group) and C NMR (δ ~170 ppm for the carbonyl carbon) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate stereochemical assignment of the cholestane backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+Na] at m/z 529.32 for CHClO) .
Q. How is this compound utilized in membrane dynamics studies?
- Methodology : Incorporate the compound into lipid bilayers (e.g., via vesicle preparation) to study its effects on membrane fluidity using fluorescence anisotropy or differential scanning calorimetry (DSC). Its chloroacetate group may alter phase transition temperatures compared to unmodified cholesterol .
Advanced Research Questions
Q. How do hydrolytic dehalogenases interact with this compound, and what kinetic parameters define this activity?
- Methodology :
- Enzyme Assays : Use purified dehalogenases (e.g., PA0810 or Rsc1362) to measure activity via chloride ion release assays (e.g., ion-selective electrodes). Compare kinetic parameters (, ) with other substrates (e.g., sodium chloroacetate) .
- Contradictions : Some dehalogenases show higher specificity for chloroacetate esters than fluoroacetates, but substrate steric hindrance (e.g., bulky cholestane backbone) may reduce catalytic efficiency. Address discrepancies using molecular docking simulations .
Q. What thermodynamic models best describe the phase behavior of this compound in mixed-solvent systems?
- Methodology :
- Vapor-Liquid Equilibrium (VLE) Studies : Measure activity coefficients using headspace gas chromatography. Correlate data with models like NRTL or UNIQUAC to predict phase separation in solvent mixtures (e.g., isopropanol/cyclohexane) .
- Challenges : The compound’s low volatility complicates direct VLE measurements; consider inverse gas chromatography (IGC) for accurate activity coefficient determination.
Q. How does this compound influence inflammatory response assays in cellular models?
- Methodology :
- Chloroacetate Esterase Staining : Adapt protocols used for polymorphonuclear leukocyte (PMNL) detection. Incubate cells with naphthol AS-D chloroacetate substrate and counterstain with hematoxylin to quantify esterase activity .
- Contradictions : Conflicting results may arise from cell-specific esterase expression. Validate using knockout models or enzyme inhibitors (e.g., PMSF).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid skin contact, as chloroacetate derivatives cause severe irritation .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose as halogenated waste. In case of eye exposure, flush with water for 15 minutes and consult an ophthalmologist .
Data Contradictions and Resolution Strategies
- Synthesis Yields : Discrepancies in reported yields (e.g., 70% vs. 50%) may stem from residual moisture or impurities in cholesterol. Use anhydrous solvents and activated molecular sieves .
- Enzyme Specificity : Conflicting values for dehalogenases could reflect assay conditions (e.g., pH, temperature). Standardize protocols using IUPAC-recommended buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
